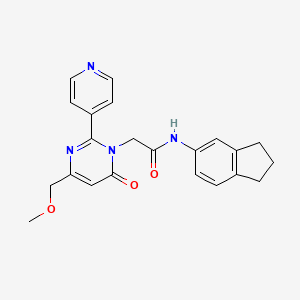

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide

描述

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a synthetic small molecule characterized by a pyrimidinone core substituted with a pyridinyl group at position 2, a methoxymethyl group at position 4, and an acetamide side chain linked to a dihydroindenyl moiety. The methoxymethyl group may enhance solubility, while the dihydroindenyl moiety could influence lipophilicity and membrane permeability .

属性

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)-2-[4-(methoxymethyl)-6-oxo-2-pyridin-4-ylpyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-29-14-19-12-21(28)26(22(25-19)16-7-9-23-10-8-16)13-20(27)24-18-6-5-15-3-2-4-17(15)11-18/h5-12H,2-4,13-14H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFIIGRWRWVBDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)N(C(=N1)C2=CC=NC=C2)CC(=O)NC3=CC4=C(CCC4)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl acetamide core This can be achieved through the reaction of indene with acetic anhydride in the presence of a suitable catalyst, such as aluminum chloride

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives, such as alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

科学研究应用

This compound has shown potential in various scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

Medicine: Potential therapeutic applications include the development of new drugs for treating diseases such as cancer and inflammation.

Industry: It can be used in the production of advanced materials and as a building block for pharmaceuticals.

作用机制

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

相似化合物的比较

Comparison with Structural Analogs

Key Structural Features and Substituent Variations

The compound shares core similarities with several analogs documented in recent literature:

- Compound 11p (): Features a benzodiazepine-fused pyrimidinone core with a butenyl substituent and a methylphenyl acetamide group. Unlike the target compound, 11p lacks the methoxymethyl group but incorporates a bulky benzodiazepine moiety, which may reduce solubility compared to the target compound .

- Compound 7h (): Contains a pyrimido[4,5-d]pyrimidinone core with a dimethylamino-pentanoyl side chain. The absence of a pyridinyl group and the presence of a valine-derived substituent suggest divergent binding interactions compared to the target compound .

- Compounds m, n, o (): These stereoisomers share a tetrahydropyrimidinyl-acetamide backbone but differ in stereochemistry and phenoxyacetamide substituents. Their structural complexity highlights how stereochemical variations can drastically alter pharmacokinetic profiles, a consideration relevant to the dihydroindenyl group in the target compound .

Functional Group Impact on Properties

- Methoxymethyl vs. Methyl/Bulky Groups : The methoxymethyl group in the target compound likely improves aqueous solubility compared to methyl or benzodiazepine substituents in analogs like 11p .

- Pyridinyl vs. Amino Substitutions: The pyridinyl group at position 2 may enhance π-π stacking interactions in target binding, whereas amino-substituted analogs (e.g., 7h) could prioritize hydrogen bonding .

Analytical Comparisons: NMR Profiling

As demonstrated in , NMR chemical shift analysis of regions A (positions 39–44) and B (positions 29–36) can identify structural modifications in analogs. For the target compound, key shifts would likely occur in regions adjacent to the methoxymethyl and dihydroindenyl groups, distinguishing it from compounds like 1 and 7 in , where shifts correlate with substituent electronegativity and steric effects .

Data Table: Structural and Inferred Property Comparison

*Values estimated based on structural features and analogous data.

Research Findings and Implications

- Solubility vs. Bioactivity : The methoxymethyl group in the target compound may strike a balance between solubility (critical for oral bioavailability) and target engagement, contrasting with highly lipophilic analogs like 11p .

- Lumping Strategy Relevance: Per , the target compound and its analogs could be grouped as "pyrimidinone derivatives" for studying shared reactivity or metabolism, though substituent-specific effects (e.g., methoxymethyl vs. phenoxy) necessitate individualized analysis .

生物活性

The compound N-(2,3-dihydro-1H-inden-5-yl)-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

- Indene moiety : The 2,3-dihydro-1H-inden-5-yl group is thought to play a crucial role in the compound's interaction with biological targets.

- Pyrimidine ring : The presence of the pyrimidine structure is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are essential for binding to biological macromolecules.

- Methoxymethyl substituent : This group may enhance lipophilicity and bioavailability.

Molecular Formula

The molecular formula for this compound is .

Research indicates that this compound exhibits various biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways. For instance, it has been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Antiviral Properties : Some studies suggest that derivatives of similar structures have shown antiviral activity against several viruses by inhibiting their replication mechanisms .

- Antitumor Activity : Preliminary data indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on HeLa and A375 cancer cell lines. The results demonstrated an IC50 value of approximately 1.5 µM, indicating significant antiproliferative activity .

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of related compounds. It was found that similar structures could inhibit viral entry into host cells, suggesting a potential application in treating viral infections .

Comparative Biological Activity

| Activity Type | IC50 Value (µM) | Target |

|---|---|---|

| Cytotoxicity (HeLa) | 1.5 | Cancer Cells |

| Antiviral Activity | Not specified | Viral Replication |

| CDK Inhibition | 0.36 | Cyclin-dependent Kinases (CDK2) |

Safety Profile

Preliminary toxicity studies suggest that the compound exhibits low toxicity at therapeutic doses, but comprehensive studies are required for conclusive evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。